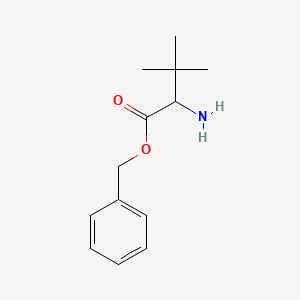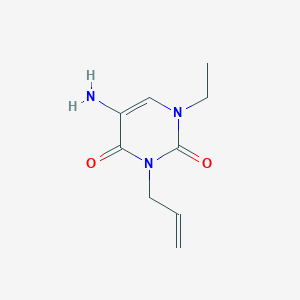
2-(4-Methylfuran-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylfuran-3-yl)acetic acid is an organic compound belonging to the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylfuran-3-yl)acetic acid can be achieved through several methods. One common approach involves the radical alkylation of furan derivatives at the α-position using reagents such as О-ethyl (phenacyl)xanthogenates and phenacyl iodides in the presence of Fenton’s reagent (H₂O₂/FeSO₄·7H₂O) in DMSO . Another method includes the Feist–Benary condensation of acetonedicarboxylic acid ester with α-chlorocarbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylfuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles like halogens for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylfuran-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-(4-Methylfuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(4-Methylfuran-3-yl)acetic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C7H8O3 |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
2-(4-methylfuran-3-yl)acetic acid |
InChI |
InChI=1S/C7H8O3/c1-5-3-10-4-6(5)2-7(8)9/h3-4H,2H2,1H3,(H,8,9) |
InChI-Schlüssel |
KYKOLAUJPVXJMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC=C1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


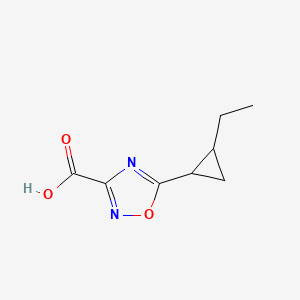
![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)
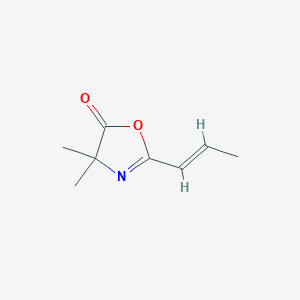
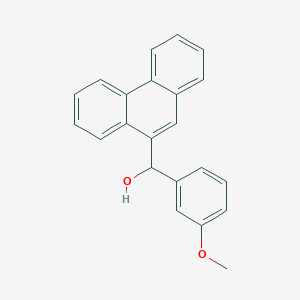
![1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B15241331.png)
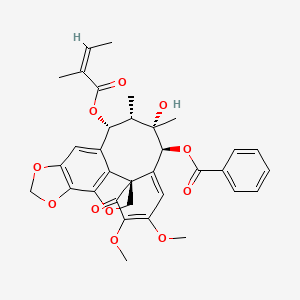

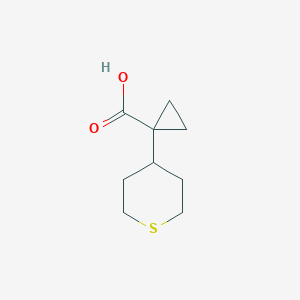
![(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15241371.png)
![2-chloro-N-[3-cyano-4,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15241379.png)
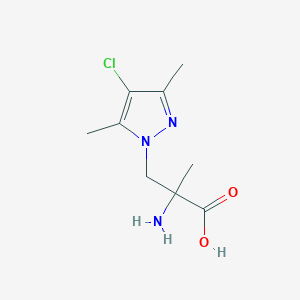
![Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15241393.png)
